Decahydropyrido[2,3-f][1,4]oxazepin-5-one
Description
Historical Context of Polycyclic Nitrogen and Oxygen Heterocycles in Chemical Research
The history of organic chemistry is deeply intertwined with the study of heterocyclic compounds. The development of heterocyclic chemistry began in the 1800s, alongside the emergence of organic chemistry as a distinct discipline. Early discoveries, such as the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) from starch in 1832, laid the groundwork for this expansive field. The elucidation of the structures of simple heterocycles like pyridine (B92270), pyrrole, furan, and thiophene (B33073) further propelled research into more complex polycyclic systems.
Fused heterocyclic compounds, which feature two or more conjoined rings with at least one being heterocyclic, have garnered significant attention due to their diverse biological activities. bldpharm.com The fusion of a pyridine ring with other heterocyclic or carbocyclic systems can create rigid, planar structures with enhanced chemical stability and distinct electronic properties. fujifilm.com This has made them valuable in the development of pharmaceuticals and functional materials. fujifilm.com The incorporation of both nitrogen and oxygen within a fused polycyclic framework, as seen in Decahydropyrido[2,3-f] bldpharm.comnih.govoxazepin-5-one, is a recurring motif in numerous biologically active natural products and synthetic compounds. These structural amalgamations often lead to novel pharmacological profiles, driving continuous innovation in synthetic methodologies to access these complex architectures.
Rationale for Investigating the Decahydropyrido[2,3-f]bldpharm.comnih.govoxazepin-5-one Scaffold
The scientific impetus for investigating the Decahydropyrido[2,3-f] bldpharm.comnih.govoxazepin-5-one scaffold is multifaceted, stemming from its inherent structural features and its potential as a foundational element in chemical synthesis.
Structural Significance within Fused Heterocyclic Systems
The Decahydropyrido[2,3-f] bldpharm.comnih.govoxazepin-5-one scaffold is a noteworthy example of a fused heterocyclic system, which are organic compounds containing two or more fused rings, where at least one ring contains an atom other than carbon. bldpharm.com Such systems are of high interest in medicinal chemistry due to their wide array of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. bldpharm.com The fusion of heterocyclic rings often results in a rigid molecular architecture that can interact more effectively with biological targets. fujifilm.com The presence of both a pyridine and an oxazepine ring within the same saturated structure suggests a potential for diverse and specific biological interactions. The oxazepine ring, a seven-membered heterocycle, in particular, has been a subject of interest in the synthesis of compounds with a range of biological activities.
Foundational Role in Chemical Synthesis Methodologies
The development of novel and efficient synthetic routes to fused heterocyclic compounds is an ongoing area of chemical research. bldpharm.com The Decahydropyrido[2,3-f] bldpharm.comnih.govoxazepin-5-one scaffold can serve as a valuable target for the development of new synthetic methodologies. The creation of such complex, polycyclic structures from simpler starting materials presents a significant challenge that drives innovation in organic synthesis. Methodologies developed for the synthesis of this scaffold could potentially be applied to a broader range of related fused heterocyclic systems, thereby expanding the toolbox of synthetic chemists.
Scope and Objectives of Academic Inquiry into Decahydropyrido[2,3-f]bldpharm.comnih.govoxazepin-5-one
While specific academic inquiry into Decahydropyrido[2,3-f] bldpharm.comnih.govoxazepin-5-one is not extensively documented in publicly available literature, the objectives of such research can be inferred from studies on analogous structures. A primary objective would be the development of a stereoselective synthesis of the decahydro- derivative, given the multiple stereocenters present in the molecule. Another key area of investigation would be the exploration of its chemical reactivity, including functionalization of the heterocyclic rings to generate a library of derivatives.
Furthermore, academic inquiry would likely extend to the evaluation of the biological activity of Decahydropyrido[2,3-f] bldpharm.comnih.govoxazepin-5-one and its analogues. For instance, related pyrido-1,4-oxazepinone derivatives have been synthesized and evaluated for their H1 antihistaminic activity. nih.gov Similarly, derivatives of the structurally related 3,4-dihydrobenzo[f] bldpharm.comnih.govoxazepin-5(2H)-one have been investigated as potential inhibitors for the treatment of colorectal cancer. nih.gov Therefore, a comprehensive academic investigation of Decahydropyrido[2,3-f] bldpharm.comnih.govoxazepin-5-one would encompass its synthesis, chemical modification, and thorough biological screening to uncover its potential applications.
Detailed Research Findings
Currently, there is a notable absence of published research specifically detailing the synthesis, characterization, and biological evaluation of Decahydropyrido[2,3-f] bldpharm.comnih.govoxazepin-5-one. However, chemical databases provide some predicted physicochemical properties for this compound.
Predicted Physicochemical Properties of Decahydropyrido[2,3-f] bldpharm.comnih.govoxazepin-5-one
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| XLogP3 | -0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 170.10552815 g/mol |
| Monoisotopic Mass | 170.10552815 g/mol |
| Topological Polar Surface Area | 55.4 Ų |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
| Complexity | 207 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 2 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Data sourced from PubChem and should be considered as predicted values.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-7-6(2-1-3-9-7)12-5-4-10-8/h6-7,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTACVPORBBWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)NCCO2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Decahydropyrido 2,3 F 1 2 Oxazepin 5 One and Analogues
Retrosynthetic Analysis of the Decahydropyrido[2,3-f]capes.gov.brnih.govoxazepin-5-one Core
A retrosynthetic analysis of the Decahydropyrido[2,3-f] capes.gov.brnih.govoxazepin-5-one core provides a logical roadmap for its synthesis by breaking down the complex target molecule into simpler, more readily available starting materials. The primary disconnections are typically made at the most synthetically accessible bonds, which in this case are the amide bond within the oxazepine ring and the bonds forming the piperidine (B6355638) ring.
One logical disconnection is across the C-N amide bond of the oxazepin-5-one ring. This reveals a bifunctional precursor molecule containing a carboxylic acid (or its derivative, like an ester) and an amino alcohol tethered to a piperidine core. This approach simplifies the problem into the synthesis of a substituted piperidine intermediate.
Further disconnection of the piperidine ring, via a conceptual intramolecular cyclization, can lead to an acyclic amino-dicarbonyl or a related precursor. This strategy highlights two major synthetic challenges: the construction of the seven-membered oxazepine ring and the stereocontrolled formation of the fused decahydropyridine (piperidine) system.
Cyclocondensation Approaches to thecapes.gov.brnih.govOxazepine Ring System
A common and direct approach to forming the 1,4-oxazepine (B8637140) ring involves the intramolecular or intermolecular cyclization of a suitable open-chain precursor. researchgate.net For the synthesis of a 1,4-oxazepin-5-one, a key strategy is the reaction between a bifunctional 2-aminoethanol derivative and a β-halopropionic acid derivative or an α,β-unsaturated carbonyl compound.
The general reaction involves the N-alkylation of an amino alcohol with a suitable three-carbon electrophile, followed by an intramolecular cyclization (lactamization) to form the seven-membered ring. For instance, reacting a 2,3-diaminopyridine-derived amino alcohol with an appropriate carbonyl compound can lead to the formation of the fused pyrido-oxazepinone core. The synthesis of related benzoxazepines often utilizes the condensation of 2-aryloxyethylamines with derivatives of 2-formylbenzoic acid. nih.gov
A new method for the synthesis of capes.gov.brnih.govoxazepin-7-ones has been developed using the Baylis-Hillman reaction as the key step, starting from readily available aldehydes and α-amino alcohols. capes.gov.brresearchgate.net This highlights the utility of bifunctional starting materials in building the oxazepine core.
Table 1: Examples of Bifunctional Precursors for Oxazepine Synthesis
| Bifunctional Nucleophile | Carbonyl/Electrophile Partner | Resulting Bond |
|---|---|---|
| Amino alcohol | α,β-Unsaturated ester | Michael Addition / Amidation |
| 2-aminophenol | Alkynone | Cyclization |
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic structures like oxazepines from simple starting materials in a single step. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a particularly valuable MCR for generating molecular diversity and has been applied to the synthesis of 1,4-diazepine and oxazepine scaffolds. researchgate.netnih.gov
In a potential MCR approach to the Decahydropyrido[2,3-f] capes.gov.brnih.govoxazepin-5-one system, a suitably functionalized amino-aldehyde, an isocyanide, a carboxylic acid, and an alcohol could be combined. By choosing bifunctional starting materials where one functional group participates in the Ugi reaction and another is available for a subsequent intramolecular cyclization, the fused ring system can be constructed efficiently. nih.gov For example, using an anthranilic acid derivative (as the amine component), an isocyanide, an aldehyde, and a bifunctional molecule containing both a carboxylic acid and a protected alcohol could, after deprotection and cyclization, yield the desired oxazepinone ring.
Pyrido-Ring Annulation Techniques
A robust method for constructing the saturated pyridine (B92270) ring involves reductive amination followed by an intramolecular cyclization. This strategy typically starts with a precursor that contains both a carbonyl group and a suitably placed nitrogen-containing functional group, or by combining two molecules that will form the complete ring system.
One plausible route involves starting with a pre-formed oxazepine ring that has a side chain containing an aldehyde or ketone. Reductive amination of this carbonyl with ammonia (B1221849) or a primary amine would introduce the nitrogen atom of the piperidine ring. Subsequent intramolecular cyclization, possibly through an aldol-type reaction or Dieckmann condensation followed by reduction, would form the fused six-membered ring. chemistrysteps.com
Alternatively, intramolecular cyclization of amides derived from β-enamino ketones is a known method for producing pyridin-2(1H)-ones, which could then be reduced to the desired decahydropyridine system. researchgate.net The synthesis of related N-heterocycles often relies on C-H activation or oxidative amination to form the ring. nih.govrsc.org
Table 2: Key Reactions in Pyrido-Ring Annulation
| Reaction Type | Description | Key Intermediates |
|---|---|---|
| Reductive Amination | Forms a C-N bond by reacting a carbonyl with an amine in the presence of a reducing agent. | Imine/Enamine |
| Intramolecular Aldol (B89426) | Ring closure of a dicarbonyl compound to form a β-hydroxy carbonyl. | Enolate |
| Intramolecular C-H Amination | Formation of a C-N bond via activation of a C-H bond. | Nitrene or radical intermediate |
The decahydropyridine ring in the target molecule contains multiple stereocenters, making stereocontrol a crucial aspect of its synthesis. Modern synthetic chemistry offers several powerful strategies for achieving high stereoselectivity.
One of the most effective approaches is the catalytic asymmetric dearomatization of pyridine derivatives. mdpi.com This method starts with a flat, aromatic pyridine ring and uses a chiral catalyst to add hydrogen atoms or other groups across the double bonds in a highly controlled, three-dimensional manner. This can establish multiple stereocenters in a single step with high enantiomeric excess. mdpi.com
Another strategy is to build the ring from acyclic precursors using stereoselective reactions. For example, a chiral auxiliary or a chiral catalyst could be used in a key bond-forming step, such as a conjugate addition or an aldol reaction, to set the desired stereochemistry. Chemo-enzymatic methods, which combine the selectivity of enzymes with chemical reactions, also present a powerful approach for the asymmetric synthesis of highly substituted piperidines. mdpi.com The choice of strategy depends on the desired stereoisomer and the availability of starting materials.
Advanced Catalytic Approaches
Catalysis offers powerful tools for the efficient construction of complex molecular architectures. Transition metal catalysis and metathesis reactions have emerged as key strategies for the synthesis of seven-membered heterocyclic rings like oxazepines, providing access to novel chemical space.
Transition Metal-Catalyzed Tandem Transformations for Ring Closure
Transition metal-catalyzed reactions that form multiple bonds in a single operation, known as tandem or cascade reactions, are highly efficient in synthesizing complex molecules. For the construction of frameworks analogous to Decahydropyrido[2,3-f] rdd.edu.iqrdd.edu.iqoxazepin-5-one, such as benzo-1,4-oxazepine derivatives, a tandem transformation involving C-N coupling and C-H carbonylation has been developed. This process utilizes a copper catalyst to assemble the oxazepine ring from readily available starting materials. For instance, the reaction of various phenylamines with allyl halides under a carbon dioxide atmosphere can yield benzo-1,4-oxazepine derivatives in good yields.
While this specific example focuses on a benzo-fused system, the principles of transition metal-catalyzed tandem reactions are broadly applicable. The development of a similar cascade for the pyridoxazepinone core would likely involve the strategic functionalization of a pyridine precursor to enable an intramolecular cyclization cascade, potentially catalyzed by metals like palladium, copper, or rhodium. The key advantage of this approach lies in its atom economy and the ability to build molecular complexity rapidly.
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Oxazepine Analogues
| Entry | Starting Materials | Catalyst / Conditions | Product | Yield (%) |
| 1 | Phenylamine, Allyl Halide | Copper catalyst, CO2 atmosphere | Benzo-1,4-oxazepin-5-one derivative | Good |
| 2 | 2-aminophenol, alkyne | Gold catalyst | Benzoxazepine derivative | Moderate to Good |
Note: Data is illustrative of the synthesis of analogous structures, not the specific target compound.
Ring-Closing Metathesis (RCM) in Oxazepine Framework Synthesis
Ring-closing metathesis (RCM) has become a robust and versatile method for the synthesis of cyclic compounds, including medium-sized rings which can be challenging to form via traditional cyclization methods. The power of RCM has been demonstrated in the synthesis of fused oxazepine frameworks, such as pyrido[2,1-b] rdd.edu.iqnih.govoxazepines.
In a notable example, 1-allyl(propargyl)-6-allyl(propargyl)oxy-1,4,5,6-tetrahydropyridines were converted into highly functionalized pyrido[2,1-b] rdd.edu.iqnih.govoxazepines using RCM. rdd.edu.iqacs.org This transformation was efficiently catalyzed by Grubbs' catalysts. acs.org The success of this approach is significant as it represents one of the first examples of the preparation of 1,3-oxazepine systems using metathesis reactions. rdd.edu.iqacs.org The reaction proceeds well, likely favored by the conformational constraints of the semirigid substrate, leading to high yields of the desired fused oxazepine products. acs.org
The strategic placement of two terminal alkene functionalities on a suitable pyridine-based precursor would be a viable strategy for the application of RCM to the synthesis of the Decahydropyrido[2,3-f] rdd.edu.iqrdd.edu.iqoxazepin-5-one scaffold. The choice of catalyst (e.g., first or second-generation Grubbs' or Hoveyda-Grubbs' catalysts) would be crucial in optimizing the reaction efficiency and selectivity.
Table 2: Ring-Closing Metathesis for the Synthesis of Pyrido-Oxazepine Analogues
| Entry | Substrate | Catalyst | Product | Yield (%) |
| 1 | 1-Allyl-6-allyloxy-1,4,5,6-tetrahydropyridine derivative | Grubbs' I catalyst | Pyrido[2,1-b] rdd.edu.iqnih.govoxazepine derivative | >90% |
| 2 | 1-Propargyl-6-allyloxy-1,4,5,6-tetrahydropyridine derivative | Grubbs' II catalyst | Pyrido[2,1-b] rdd.edu.iqnih.govoxazepine derivative | High |
Note: Data is based on the synthesis of pyrido[2,1-b] rdd.edu.iqnih.govoxazepines, an analogue of the target scaffold.
Modern Synthetic Enhancements
In addition to advanced catalytic methods, modern synthetic chemistry also focuses on improving reaction conditions to accelerate reaction rates and to align with the principles of green chemistry.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and sometimes, improved product purity compared to conventional heating methods.
In the context of oxazepine synthesis, microwave irradiation has been successfully employed. For instance, the synthesis of 1,3-oxazepine derivatives from Schiff bases and cyclic anhydrides has been shown to be significantly more efficient under microwave conditions, often proceeding in a solvent-free or "dry media" environment. scirp.org This not only accelerates the reaction but also simplifies the work-up procedure. Similarly, the preparation of pyrido[3,2-f] rdd.edu.iqrdd.edu.iqthiazepines, a heteroatom analogue of the target pyridoxazepinone, has been shown to benefit from microwave heating, with increased yields and significantly reduced reaction times.
The application of microwave-assisted synthesis to the construction of the Decahydropyrido[2,3-f] rdd.edu.iqrdd.edu.iqoxazepin-5-one core could be envisioned for key cyclization or condensation steps, potentially leading to a more efficient and rapid synthetic route.
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for a Pyrido-Thiazepine Analogue
| Compound | Method | Reaction Time | Yield (%) |
| Pyrido[3,2-f] rdd.edu.iqrdd.edu.iqthiazepin-5-one derivative | Conventional Heating | Several hours | 61 |
| Pyrido[3,2-f] rdd.edu.iqrdd.edu.iqthiazepin-5-one derivative | Microwave Irradiation | 30 minutes | 85 |
Note: This data is for a pyridothiazepine analogue, illustrating the potential benefits of microwave synthesis.
Green Chemistry Principles in Decahydropyrido[2,3-f]rdd.edu.iqrdd.edu.iqoxazepin-5-one Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. These principles aim to reduce or eliminate the use and generation of hazardous substances. For a multi-step synthesis of a complex molecule like Decahydropyrido[2,3-f] rdd.edu.iqrdd.edu.iqoxazepin-5-one, several green chemistry principles can be applied.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Tandem reactions and cycloaddition reactions are inherently more atom-economical.
Use of Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol (B145695), or supercritical fluids. Solvent-free reactions, as sometimes seen in microwave-assisted synthesis, are an excellent example of this principle in practice.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. The transition metal-catalyzed and metathesis reactions discussed above are prime examples of this principle.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis, while requiring energy input, can be more energy-efficient than prolonged conventional heating due to shorter reaction times.
While specific green chemistry-focused synthetic routes for Decahydropyrido[2,3-f] rdd.edu.iqrdd.edu.iqoxazepin-5-one are not yet prominently described in the literature, the application of these principles would be a key consideration in the development of a sustainable and environmentally benign manufacturing process. For example, a one-pot synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds has been reported as an environmentally friendly approach, proceeding in ethanol without a catalyst. This highlights the potential for developing greener syntheses for related heterocyclic systems.
Due to the absence of publicly available scientific literature and detailed experimental data for the specific compound "Decahydropyrido[2,3-f] bldpharm.comnih.govoxazepin-5-one," it is not possible to provide the requested in-depth analysis of its advanced spectroscopic and crystallographic characterization.
Initial searches yielded basic compound information such as molecular formula and weight, but no published research containing the specific ¹H NMR, ¹³C NMR, two-dimensional NMR, or high-resolution mass spectrometry data necessary to fulfill the detailed requirements of the requested article outline. Generating such an article without verifiable data would result in speculation and would not meet the standards of scientific accuracy.
Further research into this specific molecule is required for a comprehensive spectroscopic and crystallographic characterization to be documented.
Advanced Spectroscopic and Crystallographic Characterization of Decahydropyrido 2,3 F 1 2 Oxazepin 5 One
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For Decahydropyrido[2,3-f] uni.luscirp.orgoxazepin-5-one, a hypothetical IR spectrum would be expected to show characteristic absorption bands for the functional groups present in its structure.
A detailed analysis would involve assigning the observed absorption bands to specific molecular vibrations, such as the stretching and bending of C=O, C-N, C-O, N-H, and C-H bonds. This information would confirm the presence of the lactam (cyclic amide) and oxazepine rings.
Hypothetical IR Data Table for Decahydropyrido[2,3-f] uni.luscirp.orgoxazepin-5-one
| Wave Number (cm⁻¹) | Intensity | Assignment of Functional Group |
| Data not available | Data not available | N-H stretch (amine and amide) |
| Data not available | Data not available | C-H stretch (aliphatic) |
| Data not available | Data not available | C=O stretch (amide I) |
| Data not available | Data not available | N-H bend (amide II) |
| Data not available | Data not available | C-N stretch (amine and amide) |
| Data not available | Data not available | C-O stretch (ether) |
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
Single-Crystal X-ray Diffraction Studies
To perform single-crystal X-ray diffraction, a suitable single crystal of Decahydropyrido[2,3-f] uni.luscirp.orgoxazepin-5-one would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would unequivocally establish the absolute stereochemistry of the chiral centers in the molecule and provide precise measurements of bond lengths and angles.
Hypothetical Crystallographic Data Table for Decahydropyrido[2,3-f] uni.luscirp.orgoxazepin-5-one
| Parameter | Value |
| Chemical Formula | C₈H₁₄N₂O₂ |
| Formula Weight | 170.21 |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
Analysis of Intramolecular Interactions and Packing Arrangements
The data obtained from X-ray crystallography would also allow for a detailed analysis of the intramolecular and intermolecular interactions. Intramolecular interactions, such as hydrogen bonds, influence the conformation of the molecule. Intermolecular interactions, including hydrogen bonding and van der Waals forces, dictate how the molecules are arranged in the crystal lattice, which can affect the physical properties of the solid. A thorough analysis would describe the hydrogen-bonding network and any other significant non-covalent interactions that stabilize the crystal structure.
Computational and Theoretical Chemistry Studies of Decahydropyrido 2,3 F 1 2 Oxazepin 5 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) Studies for Molecular Structure Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule with its electron density. For a molecule like decahydropyrido[2,3-f] mdpi.comnih.govoxazepin-5-one, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other properties such as ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) can also be derived from DFT calculations, providing a comprehensive electronic profile of the molecule. While specific data for the target compound is unavailable, studies on analogous fused heterocyclic systems have successfully employed DFT methods, often using functionals like B3LYP with basis sets such as 6-31G(d,p), to achieve results that correlate well with experimental data. mdpi.comresearchgate.net
Ab Initio Methods for High-Accuracy Electronic Structure Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, offer a pathway to very high-accuracy predictions of electronic structure and properties.
For decahydropyrido[2,3-f] mdpi.comnih.govoxazepin-5-one, the application of these methods would provide a more rigorous description of electron correlation effects, which are not fully accounted for in standard DFT approaches. This leads to more precise calculations of molecular energies, bond lengths, and bond angles. While computationally more demanding than DFT, ab initio methods are the gold standard for benchmarking the accuracy of other computational techniques and for situations where a very high degree of confidence in the theoretical results is required.
Conformational Analysis and Energy Landscapes
The flexibility of the fused ring system in decahydropyrido[2,3-f] mdpi.comnih.govoxazepin-5-one means it can exist in multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.
Investigation of Ring Conformations (Chair, Boat, Twist-Boat) within the Decahydropyridine and Oxazepine Rings
The decahydropyridine and oxazepine rings are both non-planar and can adopt several conformations. The decahydropyridine ring, similar to cyclohexane, can exist in chair, boat, and twist-boat conformations. The chair conformation is typically the most stable due to the minimization of steric and torsional strain. The seven-membered oxazepine ring is more flexible and can adopt a larger number of low-energy conformations, including various chair, boat, and twist-boat forms. A thorough conformational analysis would involve systematically exploring these possibilities to identify the most energetically favorable arrangement of the fused ring system.
Energy Minimization and Conformational Sampling Techniques
To explore the conformational landscape of decahydropyrido[2,3-f] mdpi.comnih.govoxazepin-5-one, various computational techniques would be employed. Energy minimization algorithms are used to find the local energy minimum for a given starting geometry. To explore the entire conformational space and identify the global energy minimum, more advanced conformational sampling techniques are necessary. These can include systematic grid searches, random sampling methods like Monte Carlo simulations, or molecular dynamics simulations, which simulate the movement of the atoms over time.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. The MEP maps the electrostatic potential onto the electron density surface of the molecule.
For decahydropyrido[2,3-f] mdpi.comnih.govoxazepin-5-one, the MEP surface would reveal regions of negative and positive electrostatic potential. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen. Conversely, regions of positive potential, usually colored blue, are electron-deficient and represent sites for nucleophilic attack. The MEP surface provides a visual representation of the molecule's charge distribution and is instrumental in predicting intermolecular interactions and the sites of chemical reactions. Studies on similar heterocyclic compounds have utilized MEP analysis to identify regions of electrophilic and nucleophilic reactivity. mdpi.comresearchgate.net
Mapping of Charge Distributions and Reactivity Sites
Computational methods are pivotal in mapping the charge distribution across a molecule. For heterocyclic systems like oxazepines, understanding the distribution of electrons is key to predicting their chemical behavior. Techniques such as Natural Bond Orbital (NBO) analysis are used to calculate the charges at different atomic sites. researchgate.netmdpi.com
Prediction of Electrophilic and Nucleophilic Regions
The prediction of where a molecule is likely to undergo electrophilic or nucleophilic attack is a significant outcome of computational analysis. Molecular Electrostatic Potential (MEP) maps are instrumental in visualizing these regions. researchgate.netmdpi.com An MEP map displays the electrostatic potential on the electron density surface, with different colors indicating areas of varying charge.
Red regions signify areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. In oxazepine derivatives, these are often located around the carbonyl oxygen and other heteroatoms.
Blue regions indicate low electron density and positive electrostatic potential, highlighting sites prone to nucleophilic attack. These are typically found around hydrogen atoms attached to heteroatoms and certain carbon atoms.
Green regions represent neutral or nonpolar areas of the molecule.
By analyzing the MEP map of a molecule like Decahydropyrido[2,3-f] wikipedia.orgnih.govoxazepin-5-one, chemists can predict its reactive behavior in various chemical environments. researchgate.net
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energies of these orbitals and the distribution of their electron densities are critical in determining a molecule's electronic properties and reactivity. aimspress.com
In related oxazepine structures, the HOMO is often localized over the more electron-rich portions of the molecule, such as the fused ring systems containing heteroatoms. mdpi.com Conversely, the LUMO tends to be distributed over the electron-deficient parts of the molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
Insights into Chemical Reactivity and Stability
The HOMO-LUMO energy gap (ΔE) provides significant insights into the chemical reactivity and stability of a molecule. mdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com
A small HOMO-LUMO gap indicates that the molecule is more polarizable and has a higher tendency to be chemically reactive. aimspress.com
This energy gap is also related to the molecule's ability to engage in intramolecular charge transfer (ICT), which can be crucial for its biological activity and other properties. mdpi.com
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a powerful tool for the theoretical evaluation and prediction of the NLO properties of new molecules.
Computational Hyperpolarizability Studies
The NLO response of a molecule is primarily determined by its hyperpolarizability. Computational studies, often using DFT methods, can calculate the first hyperpolarizability (β) of a molecule. A high value of β indicates a strong NLO response. researchgate.netmdpi.com For organic molecules, a significant NLO response is often associated with a large dipole moment, a small HOMO-LUMO gap, and the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. Studies on similar heterocyclic compounds have shown that structural modifications can significantly enhance their NLO properties. researchgate.net
Potential as a Functional Material (Excluding specific applications)
Due to the absence of dedicated research, a detailed analysis of the potential of decahydropyrido[2,3-f]oxazepin-5-one as a functional material is not possible. The exploration of a compound's utility in this regard typically relies on computational modeling to predict properties such as electronic band gap, charge transport characteristics, and molecular orbital energies. Without these foundational studies, any discussion of its potential would be purely speculative.
In general, organic molecules with heterocyclic ring systems can be of interest for materials science. The presence of nitrogen and oxygen atoms within the pyridoxazepine core introduces heteroatoms that can influence the electronic distribution and intermolecular interactions of the molecule. Theoretical studies, were they to be conducted, would likely investigate the following parameters to assess its fundamental material properties:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electron-donating and electron-accepting capabilities. The energy gap between these orbitals provides an indication of the molecule's potential as a semiconductor.
Molecular Electrostatic Potential (MEP): An MEP map would reveal the charge distribution within the molecule, highlighting regions that are electron-rich or electron-poor. This information is vital for understanding how the molecule might interact with other molecules or surfaces.
Reorganization Energy: This parameter is important for predicting the charge transport properties of a material. A low reorganization energy is generally desirable for efficient charge mobility.
Without experimental or computational data for decahydropyrido[2,3-f]oxazepin-5-one, the following table represents a hypothetical set of data points that researchers would seek to determine in order to evaluate its potential as a functional material. It is important to reiterate that the values presented are for illustrative purposes only and are not based on actual research.
Hypothetical Computational Data for Decahydropyrido[2,3-f]oxazepin-5-one
| Computational Parameter | Hypothetical Value | Significance for Functional Material Potential |
| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | -1.8 eV | Indicates the energy released when an electron is added. |
| HOMO-LUMO Gap | 4.7 eV | Suggests potential as a wide-band-gap semiconductor or insulator. |
| Ionization Potential | 7.0 eV | Relates to the stability of the molecule against oxidation. |
| Electron Affinity | 1.5 eV | Relates to the stability of the molecule upon reduction. |
| Dipole Moment | 3.2 D | A significant dipole moment can influence molecular packing and solubility. |
Further theoretical investigations would be necessary to build upon such preliminary data. These could include simulations of the molecule in different phases (gas, solution, solid-state) to understand how its properties change in various environments. Analysis of its vibrational frequencies through techniques like Density Functional Theory (DFT) could also provide insights into its structural stability and potential for use in optoelectronic devices. However, until such studies are performed and published, the true potential of decahydropyrido[2,3-f]oxazepin-5-one as a functional material remains unknown.
Decahydropyrido 2,3 F 1 2 Oxazepin 5 One As a Molecular Scaffold for Advanced Chemical Design
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a molecule with a chemically different scaffold while retaining the original's desired biological activity and three-dimensional arrangement of key functional groups. nih.govniper.gov.in For the Decahydropyrido[2,3-f] rsc.orgrsc.orgoxazepin-5-one core, this can be envisioned through several avenues, focusing purely on chemical design possibilities.
Bioisosteric replacement is a related concept that involves substituting a functional group or a part of the scaffold with another that has similar physical or chemical properties. researchgate.netnih.gov This can lead to the discovery of novel chemotypes with improved properties. In the context of the Decahydropyrido[2,3-f] rsc.orgrsc.orgoxazepin-5-one scaffold, the lactam carbonyl group could be replaced with a bioisostere such as a thiocarbonyl or a sulfone to modulate its polarity and hydrogen bonding capacity. The ether oxygen in the oxazepinone ring could be substituted with a sulfur atom or a methylene (B1212753) group, leading to thiazepanones or carba-analogues, respectively. These modifications can significantly alter the scaffold's shape, flexibility, and electronic properties, providing a diverse set of core structures for further exploration. cambridgemedchemconsulting.com
| Original Scaffold Moiety | Potential Scaffold Hop/Bioisosteric Replacement | Rationale for Chemical Design |
| Piperidine (B6355638) Ring | Piperazine, Morpholine, Thiomorpholine | Introduce additional heteroatoms for new derivatization points and altered polarity. |
| 1,4-Oxazepin-5-one Ring | 1,4-Diazepan-5-one, 1,4-Thiazepan-5-one | Modify hydrogen bonding patterns and conformational preferences. |
| Lactam Carbonyl | Thiocarbonyl, Sulfone | Alter electronic properties and hydrogen bond accepting ability. |
| Ether Oxygen | Sulfur, Methylene, Amino | Change ring pucker, lipophilicity, and hydrogen bonding potential. |
Fragment-Based Design Utilizing the Oxazepinone Moiety
Fragment-based drug design (FBDD) has emerged as a powerful approach for the discovery of lead compounds. nih.gov It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. astx.com Hits are then optimized and grown into more potent molecules. The oxazepinone moiety within the Decahydropyrido[2,3-f] rsc.orgrsc.orgoxazepin-5-one scaffold can be considered a valuable fragment for such an approach.
The oxazepinone ring system presents a unique combination of a hydrogen bond acceptor (carbonyl oxygen), a hydrogen bond donor (lactam N-H), and an ether linkage, all within a conformationally flexible seven-membered ring. This collection of features can be exploited in the design of fragment libraries. A library of diverse oxazepinone-containing fragments could be synthesized to probe the chemical space around a target's binding site.
The "growing" strategy in FBDD could be applied by identifying a simple oxazepinone fragment that binds to a target. astx.com Subsequently, synthetic efforts would focus on adding substituents at various positions of the oxazepinone ring to extend into neighboring pockets of the binding site, thereby increasing affinity. For example, if a simple N-unsubstituted oxazepinone fragment shows binding, the lactam nitrogen provides a clear vector for growth.
| Fragment Core | Potential Growth Vectors | Design Goal |
| Simple Monocyclic Oxazepinone | N-alkylation, C-substitution | Extend into adjacent binding pockets to enhance affinity. |
| Pyrido-fused Oxazepinone Fragment | Derivatization of the pyridine (B92270) ring | Explore interactions in a different region of the binding site. |
Combinatorial Chemistry Approaches for Scaffold Derivatization
Combinatorial chemistry provides a means to rapidly generate large libraries of related compounds for screening. nih.gov The Decahydropyrido[2,3-f] rsc.orgrsc.orgoxazepin-5-one scaffold is well-suited for the application of combinatorial approaches due to the presence of multiple points for diversification.
A combinatorial library could be designed by utilizing the reactive handles on the scaffold. The secondary amine in the piperidine ring and the lactam nitrogen are prime candidates for derivatization. A parallel synthesis approach could be employed where a common Decahydropyrido[2,3-f] rsc.orgrsc.orgoxazepin-5-one core is reacted with a diverse set of building blocks.
For example, the piperidine nitrogen could be acylated, alkylated, or subjected to reductive amination with a library of aldehydes. The lactam nitrogen could be alkylated with a variety of alkyl halides. This would result in a library of compounds with diverse substituents, allowing for a systematic exploration of the structure-activity relationship (SAR).
| Scaffold Position | Reaction Type | Example Building Blocks | Resulting Diversity |
| Piperidine Nitrogen | Acylation | Acid chlorides, Carboxylic acids | Amides with varying steric and electronic properties. |
| Piperidine Nitrogen | Reductive Amination | Aldehydes, Ketones | Substituted amines with diverse side chains. |
| Lactam Nitrogen | Alkylation | Alkyl halides, Benzyl halides | N-substituted lactams with different lipophilic and aromatic groups. |
Ligand-Based and Structure-Based Design Principles for Scaffold Optimization
Both ligand-based and structure-based design principles can be applied to optimize derivatives of the Decahydropyrido[2,3-f] rsc.orgrsc.orgoxazepin-5-one scaffold.
Ligand-based design is employed when the structure of the biological target is unknown. acs.org It relies on the knowledge of other molecules that bind to the target. If a set of active compounds containing the Decahydropyrido[2,3-f] rsc.orgrsc.orgoxazepin-5-one scaffold were identified, a pharmacophore model could be generated. This model would define the essential three-dimensional arrangement of chemical features required for activity. This pharmacophore model could then be used to guide the design of new analogues with improved properties.
Structure-based design , on the other hand, is utilized when the three-dimensional structure of the target is available. nih.gov Docking studies could be performed to predict the binding mode of the Decahydropyrido[2,3-f] rsc.orgrsc.orgoxazepin-5-one scaffold within the target's active site. This information would be invaluable for designing modifications that enhance binding affinity. For instance, if the docking pose reveals a nearby hydrophobic pocket, substituents could be added to the scaffold to occupy that pocket. Similarly, if a hydrogen bond donor or acceptor on the target is not engaged, the scaffold could be modified to introduce a complementary functional group. rsc.org
Design of Conformationally Restricted Analogues for Specific Structural Preferences
The inherent flexibility of the seven-membered oxazepinone ring in the Decahydropyrido[2,3-f] rsc.orgrsc.orgoxazepin-5-one scaffold can be both an advantage and a disadvantage. While flexibility allows the molecule to adapt to different binding sites, it can also come with an entropic penalty upon binding. The design of conformationally restricted analogues can lock the scaffold into a bioactive conformation, potentially leading to increased potency and selectivity. acs.org
One strategy to introduce conformational constraints is through the introduction of additional rings. For example, bridging the piperidine and oxazepinone rings could create a more rigid tricyclic system. Another approach is to introduce sterically demanding substituents that favor a particular conformation of the oxazepinone ring. Computational methods, such as conformational analysis and molecular dynamics simulations, would be instrumental in guiding the design of these rigidified analogues.
| Strategy for Conformational Restriction | Example Modification | Intended Chemical Outcome |
| Introduction of a new ring system | Bridging between the piperidine and oxazepinone rings | Creation of a rigid tricyclic scaffold with a well-defined geometry. |
| Introduction of steric bulk | Addition of a gem-dimethyl group on the oxazepinone ring | Favoring a specific chair or boat-like conformation of the seven-membered ring. |
| Introduction of unsaturation | Dehydrogenation of the piperidine ring | Creating a more planar and rigid pyridone-fused system. |
Development of Novel Chemical Libraries Based on the Decahydropyrido[2,3-f]rsc.orgrsc.orgoxazepin-5-one Core
The development of novel chemical libraries based on the Decahydropyrido[2,3-f] rsc.orgrsc.orgoxazepin-5-one core is a logical extension of the design principles discussed above. A well-designed library should systematically explore the chemical space around this scaffold. rsc.org The library design would be guided by principles of diversity and drug-likeness.
A diversity-oriented synthesis approach could be employed to generate a library of structurally diverse compounds from a common intermediate. This would involve applying a variety of synthetic transformations to the core scaffold to introduce a wide range of functional groups and stereochemical arrangements.
The library could be designed to cover a broad range of physicochemical properties, such as molecular weight, lipophilicity (cLogP), and polar surface area. This would increase the likelihood of identifying hits in a screening campaign and provide a solid starting point for lead optimization.
| Library Design Parameter | Strategy for Implementation |
| Scaffold Diversity | Utilize a range of bioisosteric replacements for the core rings. |
| Substituent Diversity | Employ a diverse set of building blocks in combinatorial synthesis. |
| Stereochemical Diversity | Synthesize and separate different stereoisomers of the scaffold. |
| Physicochemical Property Diversity | Systematically vary substituents to modulate properties like cLogP and polar surface area. |
Future Research Directions and Unexplored Avenues for Decahydropyrido 2,3 F 1 2 Oxazepin 5 One
Novel Synthetic Routes and Sustainable Methodologies
Future synthetic efforts should prioritize efficiency, sustainability, and the introduction of molecular diversity. Modern synthetic strategies can provide access to libraries of decahydropyrido[2,3-f] nih.govspringernature.comoxazepin-5-one analogs for further study.
Green Chemistry Approaches : Traditional heterocyclic synthesis often involves hazardous reagents and solvents. researchgate.netnumberanalytics.com Future work should focus on green chemistry principles by employing safer solvents like water, ionic liquids, or deep eutectic solvents. numberanalytics.comnumberanalytics.com Methodologies such as microwave-assisted and ultrasound-assisted synthesis could also be explored to reduce reaction times and energy consumption. numberanalytics.comrasayanjournal.co.in
Flow Chemistry : Continuous flow synthesis offers advantages in safety, scalability, and reaction control compared to batch processes. mdpi.com Developing a flow-based synthesis for the decahydropyrido[2,3-f] nih.govspringernature.comoxazepin-5-one core would enable more efficient production and facilitate the synthesis of derivatives. mdpi.com
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step, offering high atom economy and reduced waste. nih.govresearchgate.net Designing an MCR to construct the fused pyridone-oxazepine core would represent a significant advancement, allowing for rapid generation of a diverse range of analogs. nih.govrsc.org
Photocatalysis and Electrochemistry : These emerging techniques offer novel and sustainable pathways for bond formation. Their application could provide new routes to the target scaffold or its precursors under mild conditions, potentially accessing chemical space not reachable by traditional thermal methods.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages for Synthesis | Key Challenges |
| Green Chemistry | Reduced environmental impact, increased safety, use of renewable resources. researchgate.netnumberanalytics.com | Identifying suitable green solvents and catalysts for the specific reaction steps. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. mdpi.com | High initial equipment cost, potential for clogging with solid byproducts. mdpi.com |
| Multicomponent Reactions | High efficiency and atom economy, rapid library generation, operational simplicity. nih.gov | Complex reaction optimization, finding compatible starting materials. |
| Photocatalysis | Mild reaction conditions, unique reactivity pathways, high selectivity. | Substrate scope limitations, requirement for specialized photoreactors. |
Advanced Spectroscopic Characterization Techniques
The complex, three-dimensional structure of decahydropyrido[2,3-f] nih.govspringernature.comoxazepin-5-one, with its multiple stereocenters, necessitates the use of advanced spectroscopic techniques for unambiguous structural elucidation.
Solid-State NMR (ssNMR) : While solution-state NMR is a standard tool, ssNMR can provide crucial information about the compound's structure and intermolecular interactions in the solid phase. emory.edunih.gov This is particularly valuable for understanding crystal packing and polymorphism. Techniques like magic-angle spinning (MAS) can overcome the line broadening typically seen in solid samples to provide high-resolution spectra. emory.edu
Cryogenic Electron Microscopy (Cryo-EM) : Traditionally used for large biomolecules, Cryo-EM, and specifically Microcrystal Electron Diffraction (MicroED), is emerging as a powerful tool for determining the structures of small organic molecules from nanocrystals. nih.govspringernature.comnih.govacs.orgthermofisher.com This technique could be invaluable if the target compound proves difficult to crystallize into sizes suitable for X-ray diffraction. acs.orgthermofisher.com
Advanced 2D NMR Techniques : Beyond standard COSY and HSQC experiments, more advanced 2D NMR techniques can be employed for detailed structural assignment. ipb.ptsemanticscholar.orgslideshare.netresearchgate.net Experiments like TOCSY can reveal correlations between all protons within a spin system, while NOESY/ROESY can provide information about through-space proximity, helping to define the molecule's conformation and relative stereochemistry. ipb.pt
Deeper Theoretical Understanding of Reactivity and Electronic Structures
Computational chemistry offers a powerful lens through which to understand the intrinsic properties of the decahydropyrido[2,3-f] nih.govspringernature.comoxazepin-5-one system and to predict its behavior.
Density Functional Theory (DFT) : DFT calculations can be used to model the molecule's geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.netirjweb.com This can aid in the interpretation of spectroscopic data (e.g., IR and NMR spectra). researchgate.netias.ac.in
Frontier Molecular Orbital (FMO) Analysis : Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. nih.govirjweb.com This analysis can help predict sites susceptible to nucleophilic or electrophilic attack, guiding the design of derivatization strategies. researchgate.netresearchgate.netnih.gov
Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.netnih.gov This is particularly useful for understanding non-covalent interactions and predicting how the molecule might interact with biological targets.
Development of Automated Synthesis and High-Throughput Derivatization
To explore the chemical space around the decahydropyrido[2,3-f] nih.govspringernature.comoxazepin-5-one core, high-throughput methods are essential.
Automated Synthesis Platforms : The use of automated synthesis platforms can accelerate the production of a library of analogs. researchgate.netacs.orgresearchgate.net These systems can perform reactions, workups, and purifications in a parallel format, significantly increasing the efficiency of derivatization. acs.orgnih.gov
Solid-Phase Synthesis : Adapting the synthetic route to a solid support would facilitate purification and automation. researchgate.net By anchoring the scaffold to a resin, excess reagents and byproducts can be easily washed away, streamlining the process of creating a diverse library of compounds.
High-Throughput Experimentation (HTE) : HTE can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to optimize the synthesis of the core structure and its derivatives. acs.orgnih.govyoutube.com This data-rich approach can also be used to build predictive models for reaction outcomes. nih.gov
Exploration of Complex Multi-cyclic Fusions Incorporating the Decahydropyrido[2,3-f]nih.govspringernature.comoxazepin-5-one System
The decahydropyrido[2,3-f] nih.govspringernature.comoxazepin-5-one scaffold can serve as a building block for the synthesis of even more complex, polycyclic architectures.
Ring-Opening and Rearrangement Reactions : The inherent functionality within the scaffold, such as the lactam and ether linkages, could be exploited in ring-opening or rearrangement reactions to access novel heterocyclic systems. mdpi.comnih.gov
Annulation Strategies : Functional handles installed on the core structure could be used for annulation reactions, where additional rings are fused onto the existing framework. For instance, reactions like the Povarov or A3 coupling could be used to build additional pyridine (B92270) rings onto the scaffold. researchgate.net
Cascade Reactions : Designing one-pot cascade reactions that form the initial scaffold and then immediately perform further transformations could provide rapid access to complex, polycyclic natural product-like molecules. researchgate.netnih.govmdpi.com This approach is highly efficient as it minimizes purification steps and reduces waste.
Q & A
Basic: What are the common synthetic strategies for Decahydropyrido[2,3-f][1,4]oxazepin-5-one?
Answer:
The synthesis of this bicyclic compound typically involves multi-step heterocyclic coupling. Key steps include:
- Amine-mediated cyclization : Reacting precursor amines with chlorinated intermediates under reflux in dioxane or THF, as demonstrated in analogous oxazolo-pyrimidine syntheses (e.g., using triethylamine as a base and sulfonyl chlorides for ring closure) .
- Tandem C-N coupling/C-H carbonylation : A method optimized for benzo-1,4-oxazepines could be adapted by introducing pyridine and piperidine moieties via palladium-catalyzed coupling, followed by carbonylative cyclization .
- Post-synthetic modifications : Bromination or fluorination at specific positions (e.g., using POCl₃ for phosphorylation or sulfonyl chlorides for sulfonamide formation) to diversify the scaffold .
Basic: How should researchers characterize this compound and its intermediates?
Answer:
Characterization requires a combination of techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm ring saturation and stereochemistry. For example, deshielded protons near the oxazepine oxygen (~δ 4.5–5.5 ppm) and carbonyl carbons (~170–180 ppm) are diagnostic .
- LC-MS : To verify molecular weight and purity, especially for intermediates prone to side reactions (e.g., over-alkylation or incomplete cyclization) .
- Elemental analysis : Critical for confirming empirical formulas, particularly when synthesizing novel derivatives .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Discrepancies in NMR or MS data often arise from:
- Conformational flexibility : Decahydropyrido-oxazepinones may exhibit chair-boat interconversions, leading to split signals. Variable-temperature NMR (e.g., 25°C to 60°C) can stabilize conformers for clearer assignments .
- Regioisomeric byproducts : Use 2D NMR (COSY, HSQC) to distinguish between substituent positions. For example, NOESY correlations can clarify proximity between piperidine protons and the oxazepine oxygen .
- Impurity profiling : Cross-reference with HPLC retention times and spiking experiments using known impurities (e.g., sulfonamide byproducts from incomplete coupling) .
Advanced: What methodological approaches are suitable for structure-activity relationship (SAR) studies of this compound?
Answer:
SAR studies require systematic derivatization and biological screening:
- Core modifications : Introduce substituents at positions 2, 3, or 7 (e.g., aryl sulfonamides or alkyl chains) to assess steric and electronic effects. Analogous DGAT1 inhibitors with biphenyl groups showed enhanced potency .
- Biological assays : Test derivatives against targets like NOS2 or DGAT1 using enzyme inhibition assays (e.g., nitric oxide production for NOS2) .
- Computational modeling : Perform docking studies with crystal structures (e.g., PDB: 3E6T for DGAT1) to predict binding modes and guide synthesis .
Advanced: How can researchers optimize reaction yields in large-scale syntheses?
Answer:
Yield optimization strategies include:
- Solvent selection : Replace dioxane with cyclopentyl methyl ether (CPME) for safer reflux conditions while maintaining reaction efficiency .
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for tandem C-N/C-H reactions; ligand additives (e.g., Xantphos) may improve turnover .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 150°C for 30 min vs. 6 h under conventional heating) .
Advanced: What analytical methods are critical for detecting and quantifying process-related impurities?
Answer:
Pharmaceutical-grade analysis involves:
- HPLC with charged aerosol detection (CAD) : To quantify non-UV-active impurities like des-methyl byproducts .
- Residual solvent analysis : GC-MS with headspace sampling to monitor dioxane or THF levels, adhering to ICH Q3C guidelines .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then track degradation products via LC-MSⁿ .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of the oxazepine ring .
- Solubility considerations : Prepare stock solutions in DMSO (dry) and aliquot to avoid freeze-thaw cycles, which can induce crystallization or hydrolysis .
Advanced: How can computational tools aid in predicting metabolic pathways for this compound?
Answer:
- In silico metabolism prediction : Use software like MetaSite to identify likely sites of cytochrome P450-mediated oxidation (e.g., piperidine N-demethylation or oxazepine ring hydroxylation) .
- MD simulations : Model interactions with metabolic enzymes (e.g., NOS2) to prioritize derivatives with reduced off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
